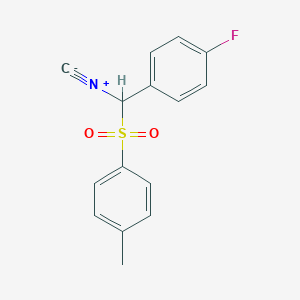

a-Tosyl-(4-fluorobenzyl) isocyanide

概要

説明

a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound with the molecular formula C15H12FNO2S. It is characterized by the presence of a tosyl group (a toluenesulfonyl group) attached to a 4-fluorobenzyl isocyanide moiety. This compound is known for its utility in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide typically involves the reaction of 4-fluorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then treated with a suitable isocyanide-forming reagent, such as chloroform and potassium hydroxide, to yield the desired isocyanide compound. The reaction is usually carried out under inert atmosphere conditions and at low temperatures to prevent decomposition of the isocyanide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

化学反応の分析

Types of Reactions

a-Tosyl-(4-fluorobenzyl) isocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, alcohols, and thiols.

Electrophiles: Such as aldehydes, ketones, and alkyl halides.

Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the isocyanide group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.

科学的研究の応用

Organic Synthesis

a-Tosyl-(4-fluorobenzyl) isocyanide serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

- Building Block for Heterocycles : The compound can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, leading to the formation of five-membered heterocycles that are crucial in pharmaceuticals and natural products .

- Nucleophilic Substitution Reactions : The isocyanide group can be replaced by various nucleophiles (amines, alcohols), allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds .

- Electrophilic Addition Reactions : It can react with electrophiles (aldehydes, ketones) to form diverse chemical structures .

Medicinal Chemistry

The compound has garnered interest in drug development due to its unique reactivity profile:

- Development of Bioactive Molecules : Researchers utilize this compound for synthesizing potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders .

- Pharmacological Studies : Isocyanides are known for their ability to interact with biological macromolecules, making them candidates for exploring new therapeutic agents .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored in material science:

- Functionalized Materials : The compound's reactivity allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing novel heterocycles through cycloaddition reactions. The resulting compounds exhibited promising biological activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Interaction with Biological Targets

Research focused on the interaction of this compound with enzymes related to neurodegenerative diseases. The findings indicated that derivatives of this compound could inhibit enzyme activity, suggesting pathways for developing therapeutics .

作用機序

The mechanism of action of a-Tosyl-(4-fluorobenzyl) isocyanide involves its ability to act as a versatile building block in organic synthesis. The isocyanide group is highly reactive and can undergo various transformations, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Similar Compounds

Some compounds similar to a-Tosyl-(4-fluorobenzyl) isocyanide include:

- a-Tosyl-(3-methoxybenzyl) isocyanide

- a-Tosyl-(4-methoxybenzyl) isocyanide

- a-Tosylbenzyl isocyanide

Uniqueness

This compound is unique due to the presence of the fluorine atom on the benzyl ring, which can influence the compound’s reactivity and properties. This fluorine substitution can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other tosylated isocyanides.

生物活性

a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound characterized by its unique structure, which includes a tosyl group, a fluorinated benzyl moiety, and an isocyanide functional group. Its molecular formula is , with a molecular weight of approximately 289.33 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with isocyanides.

The presence of the isocyanide group in this compound is significant because isocyanides are known for their reactivity and ability to interact with various biological macromolecules. The fluorine atom in the benzyl group enhances the compound's reactivity and solubility, making it a versatile candidate for further research in drug development and organic synthesis.

Research Findings

Several studies have highlighted the pharmacological potential of isocyanides:

- Ugi Reaction Applications : The Ugi reaction, which involves the formation of isocyanides, has been utilized to synthesize various biologically active compounds. This method allows for the incorporation of diverse functional groups that can enhance biological activity .

- Structure-Activity Relationship (SAR) : In studies involving related compounds, structural modifications have been shown to significantly affect biological activity. For example, substituents on the benzyl group can influence both potency and selectivity against viral targets .

Table: Summary of Biological Activities Related to Isocyanides

Case Studies

- Antiviral Screening : In a study evaluating various piperidine derivatives, one fluorinated analogue exhibited significant antiviral activity with an EC50 value of 7.4 µM against HCoV-229E while maintaining low cytotoxicity (CC50 = 44 µM). This underscores the importance of fluorine substitution in enhancing biological efficacy .

- Synthetic Applications : The synthesis of macrocyclic compounds via Ugi reactions involving isocyanides has been reported to yield compounds with improved membrane permeability and biological activity, indicating the versatility of isocyanides in pharmaceutical applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing a-Tosyl-(4-fluorobenzyl) isocyanide, and what key parameters influence yield?

The synthesis typically involves nucleophilic substitution of tosyl chloride with 4-fluorobenzylamine derivatives, followed by isocyanide formation via dehydration of the corresponding formamide. Critical parameters include reaction temperature (0–6°C for intermediates like 4-fluorobenzyl isocyanate), solvent choice (anhydrous conditions for moisture-sensitive steps), and stoichiometric control to minimize side reactions such as dimerization . Purification often employs column chromatography or recrystallization, with yields reported between 76–88% under optimized conditions .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound is sensitive to moisture and heat. Storage at –20°C in airtight, amber vials under inert gas (e.g., argon) is recommended. Analytical techniques like NMR and HRMS should confirm purity post-storage. Stability tests indicate decomposition rates <5% over six months when stored properly .

Q. What analytical methods are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) and NMR are critical for confirming molecular identity and fluorine substitution. For structural elucidation, NMR and IR spectroscopy (C≡N stretch at ~2100–2150 cm) are standard. Purity assessment via HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in multicomponent reactions (MCRs)?

The compound participates in Ugi-4CR reactions, where its electron-withdrawing tosyl group enhances electrophilicity, facilitating imine formation. Studies suggest the 4-fluorobenzyl moiety stabilizes transition states via weak C–F···H interactions, improving regioselectivity in carbamothioate synthesis (e.g., 82–88% yields in reactions with xanthate esters) . DFT calculations further reveal steric effects from the tosyl group as a key determinant of reaction pathways .

Q. How does this compound perform in photoredox-catalyzed cyanations compared to trityl isocyanide?

While trityl isocyanide is widely used in visible-light-mediated cyanations due to its radical-stabilizing trityl group, this compound shows promise in reactions requiring fluorinated products. However, its lower solubility in polar solvents (e.g., acetonitrile) and slower radical recombination kinetics may reduce efficiency. Optimization of photocatalysts (e.g., Ir(III) complexes) and solvent systems (e.g., DMF/THF mixtures) is ongoing .

Q. What strategies address contradictions in reported reactivity data for this compound?

Discrepancies in yields (e.g., 76% vs. 88% for carbamothioate formation) often arise from solvent polarity and substrate accessibility. For example, non-polar solvents like toluene favor carbamothioate synthesis, while DMSO promotes side reactions. Systematic studies using design of experiments (DoE) are recommended to isolate variables like temperature, solvent, and catalyst loading .

Q. How can researchers leverage this compound in enantioselective synthesis?

Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during MCRs. Preliminary work with convertible isocyanides suggests that the tosyl group’s cleavage under acidic conditions enables downstream functionalization, enabling access to enantiomerically enriched amines or heterocycles .

Q. What role does the 4-fluorobenzyl group play in modulating biological activity of derivatives?

Fluorination enhances metabolic stability and bioavailability in drug candidates. For instance, 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride intermediates derived from this isocyanide exhibit improved binding to kinase targets due to fluorine’s electronegativity and size .

Q. Methodological Considerations

Q. What protocols mitigate hazards associated with handling this compound?

Use fume hoods and personal protective equipment (PPE) due to its lachrymatory and asphyxiant properties. Quench waste with oxidizing agents (e.g., NaOCl) to neutralize isocyanide residues. LC-MS monitoring is advised to detect trace decomposition products .

Q. How can computational tools enhance the design of reactions involving this compound?

Molecular docking (for bioactive derivatives) and transition-state modeling (via Gaussian or ORCA software) predict regioselectivity and optimize reaction conditions. Machine learning models trained on existing MCR datasets can propose novel synthetic routes .

特性

IUPAC Name |

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCQPEDHCCJBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445502 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-95-1 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。